molecular formula C30H32O12 B158281 6'-Feruloylnodakenin CAS No. 131623-14-8

6'-Feruloylnodakenin

Cat. No. B158281
M. Wt: 584.6 g/mol
InChI Key: AIKVOZSRVVMWGS-UEXLCRCOSA-N
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Description

6’-Feruloylnodakenin is a natural product found in the roots of Angelica decursiva . It has a molecular formula of C30H32O12 and a molecular weight of 584.6 g/mol .


Molecular Structure Analysis

The molecular structure of 6’-Feruloylnodakenin can be analyzed using various techniques such as X-ray crystallography . The IUPAC name of 6’-Feruloylnodakenin is [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[(2R)-7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl]propan-2-yloxy]oxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate .


Physical And Chemical Properties Analysis

6’-Feruloylnodakenin has a molecular weight of 584.6 g/mol. It has 4 hydrogen bond donors and 12 hydrogen bond acceptors . It is a powder in physical form .

Scientific Research Applications

Antioxidant Activity

6'-Feruloylnodakenin, similar to other phenolic compounds, is studied for its antioxidant properties. The antioxidant activity of compounds like 6'-Feruloylnodakenin is critical in various fields ranging from food engineering to medicine and pharmacy. Notable methods like the Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and others are employed to determine the antioxidant capacity of such compounds. These methods are based on chemical reactions and are monitored through spectrophotometry, indicating their vital role in assessing the kinetics or equilibrium state of antioxidant processes (Munteanu & Apetrei, 2021).

Environmental Monitoring

The presence and concentration of 6'-Feruloylnodakenin in the environment, especially in relation to engineered nanomaterials (ENM), are of interest in environmental monitoring. Scientific consensus suggests that the worldwide use of ENMs like 6'-Feruloylnodakenin leads to their release into the environment. The environmental concentrations of ENMs are studied in various ecosystems, including surface waters, sediments, soils, and air. This research is crucial to understanding the environmental impact and distribution of such compounds (Gottschalk, Sun & Nowack, 2013).

Neuroprotective and Antioxidant Applications

Ethyl ferulate, a compound related to 6'-Feruloylnodakenin, demonstrates anti-inflammatory, antioxidant, and neuroprotective activities. These properties make it a substance of interest in the nutraceutical and pharmaceutical industry. The systematic review and technological prospection in this area highlight the potential therapeutic applications related to the treatment of mycobacterial infections, use as a cosmetic, and neuroprotective activity. These studies indicate the significance of 6'-Feruloylnodakenin and related compounds in various health-related applications (Cunha et al., 2019).

Photocatalytic Applications

The study of photocatalysis, especially in the context of renewable energy and environmental remediation, has identified various materials, including 6'-Feruloylnodakenin derivatives, that exhibit significant photocatalytic activity. These materials, due to their unique properties like lower band gap values, are capable of harnessing a larger portion of the visible solar spectrum for photocatalytic applications, making them promising candidates for water treatment and water splitting applications (Mishra & Chun, 2015).

Safety And Hazards

The safety data sheet for 6’-Feruloylnodakenin suggests avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols . In case of contact, immediate medical attention is required .

Future Directions

While specific future directions for 6’-Feruloylnodakenin are not mentioned in the available literature, research into similar compounds and their potential applications continues to be a promising field .

properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[(2R)-7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl]propan-2-yloxy]oxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32O12/c1-30(2,23-12-17-11-16-6-9-25(33)40-19(16)13-20(17)39-23)42-29-28(36)27(35)26(34)22(41-29)14-38-24(32)8-5-15-4-7-18(31)21(10-15)37-3/h4-11,13,22-23,26-29,31,34-36H,12,14H2,1-3H3/b8-5+/t22-,23-,26-,27+,28-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKVOZSRVVMWGS-UEXLCRCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC4C(C(C(C(O4)COC(=O)C=CC5=CC(=C(C=C5)O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)/C=C/C5=CC(=C(C=C5)O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6'-Feruloylnodakenin

CAS RN

131623-14-8
Record name 6'-Feruloylnodakenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131623148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
Q Xu, L Sheng, X Zhu, Z Liu, G Wei, T Zhang, H Du… - Phytomedicine, 2023 - Elsevier
… The drug-component-target networks and molecular docking analysis demonstrated the active ingredients to be luteolin, naringin and 6′-feruloylnodakenin, which had a good binding …
Number of citations: 1 www.sciencedirect.com
H Wang, Y Duan, J Li, H Peng - francis-press.com
Objective: To explore the mechanism of Qiang huo-Yin chen in the treatment of diabetic peripheral neuropathy (DPN) based on network pharmacology. Methods Using traditional …
Number of citations: 2 francis-press.com
X Li, Z Wen, M Si, Y Jia, H Liu, Y Zheng, D Ma - Chinese Herbal Medicines, 2022 - Elsevier
Objective Network pharmacology combines drug and disease targets with biological information networks based on the integrity and systematicness of the interactions between drugs …
Number of citations: 7 www.sciencedirect.com
J Li, K Zhang, J Bao, J Yang, C Wu - International Journal of …, 2022 - ncbi.nlm.nih.gov
Coronavirus disease 2019 (COVID-19), caused by severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), severely infects people and has rapidly spread worldwide. …
Number of citations: 10 www.ncbi.nlm.nih.gov
C Yuan, F Wang, PY Chen, ZC Hong, YF Yang… - Tropical Journal of …, 2021 - ajol.info
Purpose: To investigate the bio-active components and the potential mechanism of the prescription remedy, Han-Shi blocking lung, with network pharmacology with a view to expanding …
Number of citations: 6 www.ajol.info
Y Liu, D Luo, B Xu - Medicine, 2022 - ncbi.nlm.nih.gov
Background: Due to unhealthy diet and living habits, the incidence of gout is on the rise and has become a common disease with a high incidence. Danggui Niantong decoction (…
Number of citations: 3 www.ncbi.nlm.nih.gov
C Sun, H Liang, Y Zhao, S Li, X Li, X Yuan… - Journal of …, 2023 - Elsevier
Ethnopharmacological relevance Jingfang Granule (JFG) is a Traditional Chinese Medicine prescription to empirically treat skin disease such as urticaria in clinical practice. However, …
Number of citations: 11 www.sciencedirect.com
M Lu, J He, X Wang, C Hu, C Zhao - Pharmacological Research-Modern …, 2023 - Elsevier
Background Qufeng Tongluo Formula (QTF) is a clinical prescription for the treatment of rheumatoid arthritis. However, the mechanism and targets of action of QTF remain unclear. This …
Number of citations: 0 www.sciencedirect.com
Y Sun, AWH Yang, A Hung, GB Lenon - … -Based Complementary and …, 2020 - hindawi.com
Background. COVID-19 caused by SARS-CoV-2 infection has been spreading through many countries since the end of 2019. The 4 th edition of the national guidelines for the …
Number of citations: 23 www.hindawi.com
GAO Qiang, HAN Zhen-Yun, T Dan-Feng… - Chinese Journal of …, 2021 - Elsevier
The current study was designed to explore the brain protection mechanism of Xinglou Chengqi Decoction (XCD) based on gut microbiota analysis and network pharmacology. A …
Number of citations: 18 www.sciencedirect.com

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